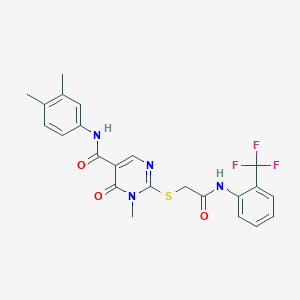

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

This compound is a dihydropyrimidine derivative characterized by a 1,6-dihydropyrimidine core with multiple functional groups that modulate its physicochemical and biological properties. Key structural features include:

- Methyl group at the N1 position, enhancing steric stability.

- Thioether linkage at position 2, connecting to a 2-oxoethyl group substituted with a trifluoromethylphenylamino moiety.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic and electronic interactions are critical .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O3S/c1-13-8-9-15(10-14(13)2)28-20(32)16-11-27-22(30(3)21(16)33)34-12-19(31)29-18-7-5-4-6-17(18)23(24,25)26/h4-11H,12H2,1-3H3,(H,28,32)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBQCUNTWJAROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C24H26N4O3S

- Molecular Weight : 450.6 g/mol

- CAS Number : 894044-26-9

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to inhibit certain kinases involved in cellular signaling pathways. In particular, studies have shown that it can inhibit MEK1/2 kinases, which are crucial in the MAPK pathway associated with cancer cell proliferation and survival. This inhibition leads to reduced phosphorylation of ERK1/2 and subsequent downstream effects on cell cycle progression and apoptosis .

Biological Assays and Efficacy

Research has demonstrated that N-(3,4-dimethylphenyl)-1-methyl-6-oxo compounds exhibit significant biological activities across various assays:

| Biological Activity | Assay Type | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| MEK1/2 Inhibition | Cell Proliferation Assay | 50% at 0.3 µM (MV4-11 cells) | 0.3 |

| Growth Inhibition | Xenograft Model | Significant at 10 mg/kg | - |

| Phosphorylation Inhibition | Western Blot Analysis | 57%-95% in liver tissue | 10, 30, 100 mg/kg |

Case Study 1: Inhibition of Cancer Cell Lines

In a study focusing on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound demonstrated potent growth inhibition with an IC50 value of approximately 0.3 µM for MV4-11 cells. This effect was linked to down-regulation of phospho-ERK1/2 levels .

Case Study 2: Pharmacokinetics in Animal Models

In vivo studies using nude mice xenograft models showed that administration of the compound led to dose-dependent growth inhibition of tumors derived from BRAF mutant lines. Effective treatment was observed at dosages as low as 10 mg/kg, indicating favorable pharmacokinetic properties and potential for clinical application .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Aromatic Amide Groups: The target compound’s 3,4-dimethylphenyl group (vs. Methoxy groups () may reduce metabolic oxidation but introduce steric hindrance . Trifluoromethylphenylamino (target compound) vs. alkylthio (): The CF₃ group’s strong electron-withdrawing nature could stabilize charge-transfer interactions, whereas thioethers () might participate in redox reactions or metal coordination .

- This could enhance binding to cysteine-rich enzymes or metal-containing active sites . Ethyl ester () vs. carboxamide (target compound): Esters are typically more lipophilic and may act as prodrugs, requiring hydrolysis to carboxylic acids for activity. Carboxamides, however, offer direct hydrogen-bonding capability and metabolic stability .

Stereochemical Considerations

- Stereoisomers in (e.g., compounds m, n, o) highlight the importance of chirality in pyrimidine derivatives. While the target compound lacks described stereocenters, stereochemical variations in similar molecules () can drastically alter pharmacokinetics (e.g., absorption, half-life) and target affinity .

Q & A

Q. What are the established synthetic routes for this pyrimidine-based compound?

The synthesis typically involves multi-step protocols, including cyclocondensation reactions. For example, analogous pyrimidine derivatives are synthesized via acid-catalyzed cyclocondensation of substituted carboxamides with urea derivatives and aldehydes under reflux conditions . Key steps include:

- Step 1 : Formation of the pyrimidine ring via cyclization, often using ethanol or DMF as solvents at 80–100°C.

- Step 2 : Introduction of thioether and trifluoromethylphenyl moieties through nucleophilic substitution or coupling reactions.

- Step 3 : Final purification via column chromatography or recrystallization.

Critical parameters include temperature control, solvent selection, and catalyst choice (e.g., p-toluenesulfonic acid) to optimize yields (typically 60–75%) .

Q. Which spectroscopic techniques are recommended for structural validation?

Rigorous characterization requires:

- 1H/13C NMR : To confirm hydrogen environments and carbon frameworks, particularly for distinguishing dihydropyrimidine tautomers .

- Mass Spectrometry (HRMS) : For exact mass determination of the molecular ion ([M+H]+) and fragmentation patterns .

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups .

- Elemental Analysis : To verify stoichiometry (C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary biological assays are suitable for activity screening?

Initial screens should focus on:

- Antimicrobial Activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the compound’s pyrimidine core for ATP-binding site interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) methodologies:

- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst concentration.

- Response Surface Modeling : To identify interactions between variables. For example, highlights flow-chemistry optimization for similar heterocycles, achieving 20% yield improvements via controlled reagent mixing and residence time .

- In-line Analytics : Implement HPLC or FT-IR monitoring for real-time reaction tracking .

Q. How can contradictory biological activity data be resolved across studies?

Address discrepancies via:

- Dose-Response Replication : Ensure consistent compound purity (≥95% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in assays) .

- Target-Specific Assays : Use CRISPR-engineered cell lines or isoform-selective enzyme constructs to isolate mechanisms .

- Meta-Analysis : Compare structural analogs (e.g., ’s thieno-pyrimidines) to identify substituent-dependent activity trends .

Q. What computational strategies aid in target identification and SAR studies?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., CDK5/p25) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, ’s derivatives show enhanced antimicrobial activity with electron-withdrawing groups (e.g., -CF3) .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) for lead optimization .

Methodological Notes

- Synthesis Optimization : emphasizes acid-catalyzed cyclocondensation for pyrimidine scaffolds, while advocates flow-chemistry for reproducibility .

- Biological Profiling : and highlight the importance of solvent controls in cytotoxicity assays to avoid false positives .

- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey validation) to ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.